molecular formula C12H15NO2S B2818369 (E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 1798411-13-8

(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B2818369
CAS RN: 1798411-13-8
M. Wt: 237.32
InChI Key: DURLHEPLJGOUBM-SNAWJCMRSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-one, also known as 2-[(E)-3-furyl-1-(3-methylthiopyrrolidin-1-yl)prop-2-en-1-one], is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

(E)-3-(furan-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneyl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneen-1-one has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been investigated as a potential anti-inflammatory agent, as well as a treatment for cancer and neurodegenerative diseases. In agriculture, it has been studied for its potential as a pesticide and plant growth regulator. In materials science, it has been investigated for its potential as a precursor for the synthesis of novel materials.

Mechanism of Action

The mechanism of action of (E)-3-(furan-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneyl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneen-1-one is not fully understood. However, it has been suggested that it may exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
Studies have shown that (E)-3-(furan-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneyl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneen-1-one has anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cell types. It has also been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In addition, it has been reported to have neuroprotective effects and to enhance cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of (E)-3-(furan-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneyl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneen-1-one is its relatively simple synthesis method. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments. In addition, further studies are needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several potential future directions for research on (E)-3-(furan-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneyl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneen-1-one. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a plant growth regulator and pesticide. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicine and materials science.

Synthesis Methods

The synthesis of (E)-3-(furan-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneyl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-(E)-3-(furan-2-yl)-1-(3-(methylthio)pyrrolidin-1-yl)prop-2-en-1-oneen-1-one involves the reaction of furfural with 3-(methylthio)pyrrolidine-1-carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride and pyridine to yield the final compound.

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(3-methylsulfanylpyrrolidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-16-11-6-7-13(9-11)12(14)5-4-10-3-2-8-15-10/h2-5,8,11H,6-7,9H2,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURLHEPLJGOUBM-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1CCN(C1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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